molecular formula C24H27N3O6S B4372117 {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4372117
M. Wt: 485.6 g/mol
InChI Key: YGTLVMQCGBQFOJ-UHFFFAOYSA-N
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Description

The compound {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic molecule that features a combination of isoxazole, phenyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

The next step involves the functionalization of the isoxazole ring with a methoxyphenyl group. This can be achieved through nucleophilic substitution reactions, where the isoxazole derivative reacts with a methoxyphenyl halide under basic conditions .

Finally, the piperazine moiety is introduced through a coupling reaction with a sulfonyl chloride derivative. This step typically requires the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .

Mechanism of Action

The mechanism of action of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfonyl piperazine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the isoxazole and piperazine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c1-17-23(18(2)33-25-17)16-32-21-6-4-19(5-7-21)24(28)26-12-14-27(15-13-26)34(29,30)22-10-8-20(31-3)9-11-22/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTLVMQCGBQFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 5
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 6
Reactant of Route 6
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

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